N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine
Description
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine is a complex organic compound with a unique structure that combines a benzimidazole moiety with an oxolane ring and a phenyl group
Properties
IUPAC Name |
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24(15-22-23-20-7-3-4-8-21(20)25(22)2)14-17-9-11-18(12-10-17)27-16-19-6-5-13-26-19/h3-4,7-12,19H,5-6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWJAKOOUDHDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)CC3=CC=C(C=C3)OCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the N-methyl group.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the benzimidazole intermediate.
Final Coupling: The final step involves coupling the benzimidazole-oxolane intermediate with a phenylmethanamine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and oxolane moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane ring and phenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzimidazole: Lacks the oxolane and phenyl groups, making it less complex.
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]amine: Similar but lacks the oxolane and phenyl groups.
1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine: Lacks the benzimidazole moiety.
Uniqueness
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-[4-(oxolan-2-ylmethoxy)phenyl]methanamine is unique due to its combination of a benzimidazole core, an oxolane ring, and a phenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
